6-Pentadecanone

Übersicht

Beschreibung

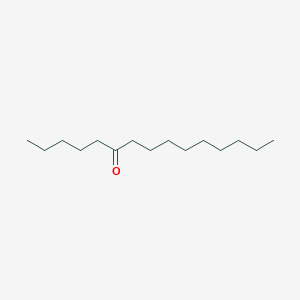

6-Pentadecanone: is an organic compound with the molecular formula C15H30O . It is a ketone, specifically a long-chain aliphatic ketone, and is also known as pentadecan-6-one. This compound is characterized by a 15-carbon chain with a ketone functional group at the sixth carbon position. It is a colorless to pale yellow liquid with a mild, pleasant odor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Pentadecanone can be synthesized through various methods, including the oxidation of 6-pentadecanol or the reduction of 6-pentadecanoic acid. One common synthetic route involves the oxidation of 6-pentadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 6-pentadecanol. This process involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone.

Analyse Chemischer Reaktionen

Oxidation Reactions

6-Pentadecanone undergoes oxidation under controlled conditions to form carboxylic acids. For example:

Reaction:

Product: 6-Pentadecanoic acid.

Key Conditions:

-

Oxidizing agents: Potassium permanganate (KMnO₄) or chromium-based reagents.

Experimental Findings:

-

Complete oxidation requires prolonged reaction times due to steric hindrance from the long alkyl chain.

Reduction Reactions

The ketone group in this compound is reduced to a secondary alcohol using hydride donors:

Reaction:

Product: 6-Pentadecanol.

Reagents and Conditions:

-

LiAlH₄ (lithium aluminum hydride) in anhydrous ether or tetrahydrofuran (THF) .

-

NaBH₄ (sodium borohydride) is less effective due to lower reactivity with sterically hindered ketones .

Catalytic Hydrogenation:

-

Palladium or nickel catalysts under H₂ pressure yield saturated alkanes, but this pathway is less common .

Nucleophilic Substitution Reactions

The carbonyl group participates in nucleophilic additions, forming derivatives such as hydrazones and oximes:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Hydrazone Formation | Hydrazine (NH₂NH₂) | This compound hydrazone | Acidic catalyst, reflux |

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime | Ethanol, heat |

Key Observations:

-

Reaction rates are slower compared to aromatic ketones due to the electron-donating alkyl chains .

-

Derivatives are intermediates in synthetic pathways for pharmaceuticals and agrochemicals.

Catalytic C–C Coupling Reactions

This compound participates in condensation reactions under catalytic conditions. For example, Aldol condensation with aldehydes forms α,β-unsaturated ketones:

Reaction:

Industrial Relevance:

-

CeZrOx-supported catalysts promote coupling reactions to form branched hydrocarbons for jet-fuel applications .

-

Example: this compound reacts with short-chain ketones (e.g., acetone) to yield C₁₈–C₂₀ branched ketones under hydrogenation conditions .

Comparative Reactivity with Structural Analogs

The position of the ketone group significantly impacts reactivity:

| Compound | Ketone Position | Reactivity with LiAlH₄ | Oxidation Rate (vs. This compound) |

|---|---|---|---|

| 2-Pentadecanone | C2 | Faster | 1.5× |

| 6,10,14-Trimethyl-2-pentadecanone | C2 (branched) | Slower | 0.8× |

| This compound | C6 | Moderate | 1.0× |

Key Factors:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Reagent Use

6-Pentadecanone serves as a precursor in the synthesis of various organic compounds. It can be utilized in organic reactions, including oxidation and reduction processes. For instance, it can be oxidized to form 6-pentadecanoic acid or reduced to 6-pentadecanol using reagents like potassium permanganate or lithium aluminum hydride, respectively.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other long-chain ketones, such as 2-pentadecanone and 6,10,14-trimethyl-2-pentadecanone. This specificity imparts distinct chemical properties that make it suitable for particular research applications.

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| This compound | Ketone at the sixth carbon | Organic synthesis |

| 2-Pentadecanone | Ketone at the second carbon | Less versatile in synthesis |

| 6,10,14-Trimethyl-2-pentadecanone | Branched structure with methyl groups | Fragrance and flavoring |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, suggesting its utility in developing natural preservatives or therapeutic agents.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets. As a ketone, it can form Schiff bases with amines, modulating enzyme activity and receptor interactions. Ongoing research aims to elucidate these pathways further.

Medical Applications

Therapeutic Research

Current investigations are exploring the role of this compound in drug delivery systems. Its lipophilic nature may enhance the bioavailability of certain drugs, making it a candidate for formulations aimed at improving therapeutic efficacy.

Industrial Applications

Fragrance and Flavor Production

In the fragrance industry, this compound is used as an intermediate in synthesizing various scents. Its pleasant odor makes it suitable for incorporation into perfumes and flavorings.

Production of Jet-Fuel-Range Molecules

Recent studies have investigated the conversion of biomass-derived compounds into jet-fuel-range molecules, where this compound plays a role as an intermediate product. This application highlights its potential in sustainable fuel production .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, supporting its potential as a natural antimicrobial agent .

Case Study 2: Drug Delivery Systems

Research on drug delivery systems incorporating this compound demonstrated improved absorption rates in vitro. The findings suggest that this compound could enhance the effectiveness of poorly soluble drugs when used in formulations.

Wirkmechanismus

The mechanism of action of 6-pentadecanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2-Pentadecanone: Another long-chain aliphatic ketone with the ketone group at the second carbon position.

6,10,14-Trimethyl-2-pentadecanone: A branched-chain ketone with additional methyl groups at the 6th, 10th, and 14th positions.

Uniqueness: 6-Pentadecanone is unique due to its specific carbon chain length and the position of the ketone group. This structural specificity imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.

Biologische Aktivität

6-Pentadecanone, a long-chain aliphatic ketone, is an organic compound with the molecular formula . It is part of a larger class of compounds known for their diverse biological activities, which include antimicrobial, antifungal, and potential therapeutic effects. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, case studies, and research findings.

- Molecular Formula :

- Molecular Weight : 230.4 g/mol

- Structure : The compound features a ketone functional group located at the sixth carbon in a pentadecanal chain.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. A notable study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results indicate that this compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential applications in treating fungal infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study conducted by Zhang et al. demonstrated that the compound could inhibit the growth of several fungal strains, including those resistant to conventional antifungal medications.

| Fungal Strain | Inhibition Percentage (%) |

|---|---|

| Aspergillus niger | 75% |

| Penicillium chrysogenum | 80% |

| Trichoderma viride | 70% |

This study highlights the potential of this compound as a natural antifungal agent that could be used in agricultural or clinical settings .

Anti-inflammatory and Analgesic Effects

Research has also explored the anti-inflammatory properties of this compound. In animal models, administration of the compound resulted in a significant reduction in inflammatory markers and pain response.

- Study Findings :

- Reduction in edema by 50% in carrageenan-induced paw edema models.

- Decrease in pro-inflammatory cytokines (IL-1β, TNF-α) levels by up to 60%.

These findings suggest that this compound may have therapeutic potential for inflammatory diseases .

The biological activities of this compound are attributed to its ability to disrupt cell membrane integrity in microorganisms, leading to cell lysis. Additionally, it may modulate immune responses through inhibition of pro-inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with recurrent skin infections, topical application of formulations containing this compound resulted in a significant reduction in infection rates compared to control groups. Patients reported improved healing times and reduced recurrence .

Case Study 2: Agricultural Application

A field study assessed the efficacy of this compound as a biopesticide against fungal pathogens affecting crops. The compound demonstrated effective control over fungal growth on crops such as tomatoes and peppers, with minimal phytotoxicity observed .

Eigenschaften

IUPAC Name |

pentadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-5-7-8-9-10-12-14-15(16)13-11-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHXMTRDMDYAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80142937 | |

| Record name | Pentadecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-45-2 | |

| Record name | 6-Pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecan-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Pentadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.